1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane
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Overview
Description
1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes It is characterized by the presence of a 3,4-dichlorophenyl group attached to a 1,4-diazepane ring, with a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane typically involves the reaction of 3,4-dichloroaniline with appropriate reagents to form the desired diazepane ring. One common method involves the use of phosgene to form an isocyanate intermediate, which is then reacted with a suitable amine to yield the final product . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, a mixture of 3,4-dichlorophenyl isocyanate and an appropriate amine can be continuously fed into a reactor, with the reaction monitored and controlled to optimize the production .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The diazepane ring can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane is unique due to its specific structural features, such as the presence of both a diazepane ring and a 3,4-dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H16Cl2N2 |
---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-5-methyl-1,4-diazepane |
InChI |
InChI=1S/C12H16Cl2N2/c1-9-4-6-16(7-5-15-9)10-2-3-11(13)12(14)8-10/h2-3,8-9,15H,4-7H2,1H3 |
InChI Key |
VMYQLMWFBQMNIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CCN1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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